Cas no 1806474-38-3 (2,5-Dichloro-4-difluoromethyl-1H-benzimidazole)

2,5-Dichloro-4-difluoromethyl-1H-benzimidazole structure
1806474-38-3 structure
Product Name:2,5-Dichloro-4-difluoromethyl-1H-benzimidazole
CAS No:1806474-38-3
MF:C8H4Cl2F2N2
MW:237.033566474915
CID:4824007
Update Time:2025-07-20

2,5-Dichloro-4-difluoromethyl-1H-benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dichloro-4-difluoromethyl-1H-benzimidazole
    • Inchi: 1S/C8H4Cl2F2N2/c9-3-1-2-4-6(5(3)7(11)12)14-8(10)13-4/h1-2,7H,(H,13,14)
    • InChI Key: XGKSBSDWQVIWMU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1C(F)F)N=C(N2)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 218
  • XLogP3: 3.7
  • Topological Polar Surface Area: 28.7

2,5-Dichloro-4-difluoromethyl-1H-benzimidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A061007794-250mg
2,5-Dichloro-4-difluoromethyl-1H-benzimidazole
1806474-38-3 98%
250mg
$825.08 2022-03-31
Alichem
A061007794-500mg
2,5-Dichloro-4-difluoromethyl-1H-benzimidazole
1806474-38-3 98%
500mg
$1,177.31 2022-03-31
Alichem
A061007794-1g
2,5-Dichloro-4-difluoromethyl-1H-benzimidazole
1806474-38-3 98%
1g
$2,084.98 2022-03-31

2,5-Dichloro-4-difluoromethyl-1H-benzimidazole Related Literature

Additional information on 2,5-Dichloro-4-difluoromethyl-1H-benzimidazole

Recent Advances in the Study of 2,5-Dichloro-4-difluoromethyl-1H-benzimidazole (CAS: 1806474-38-3)

The compound 2,5-Dichloro-4-difluoromethyl-1H-benzimidazole (CAS: 1806474-38-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic benzimidazole derivative has shown promising potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and antimicrobial compounds. Recent studies have focused on its unique structural features, which combine electron-withdrawing chloro and difluoromethyl groups with the benzimidazole core, creating a versatile scaffold for drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2,5-Dichloro-4-difluoromethyl-1H-benzimidazole as a building block for selective kinase inhibitors. The research team demonstrated that modifications at the N1 position of the benzimidazole ring could yield compounds with high affinity for specific tyrosine kinases involved in cancer pathways. The presence of the difluoromethyl group at the 4-position was found to significantly enhance metabolic stability compared to analogous non-fluorinated compounds, addressing a common challenge in drug development.

In antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of derivatives based on 1806474-38-3 against drug-resistant bacterial strains. The study revealed that certain 2-substituted derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the low micromolar range. The electron-withdrawing effects of the chloro and difluoromethyl groups were hypothesized to contribute to improved membrane penetration and target binding.

The synthetic accessibility of 2,5-Dichloro-4-difluoromethyl-1H-benzimidazole has also been a focus of recent optimization efforts. A 2024 paper in Organic Process Research & Development described an improved, scalable synthesis route with enhanced yield and purity. The new protocol utilizes continuous flow chemistry to safely handle the reactive intermediates and achieves an overall yield of 78%, representing a significant improvement over previous batch methods.

Pharmacokinetic studies of derivatives containing this scaffold have shown favorable properties, including good oral bioavailability and reasonable half-life in preclinical models. The difluoromethyl group appears to strike an optimal balance between lipophilicity and metabolic stability, making it particularly valuable for central nervous system (CNS)-targeted drug development. Several pharmaceutical companies have included compounds derived from 1806474-38-3 in their preclinical pipelines for neurological disorders.

Future research directions for this compound class include exploration of its potential in targeted protein degradation (PROTACs) and as a fluorescent probe for biological imaging. The unique electronic properties imparted by the substitution pattern make it an attractive candidate for these emerging applications. As synthetic methodologies continue to evolve and biological screening becomes more sophisticated, 2,5-Dichloro-4-difluoromethyl-1H-benzimidazole is poised to remain an important tool in medicinal chemistry for the foreseeable future.

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